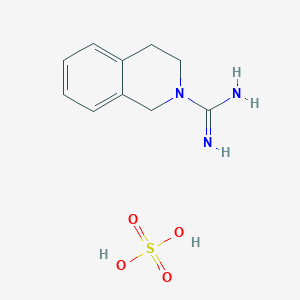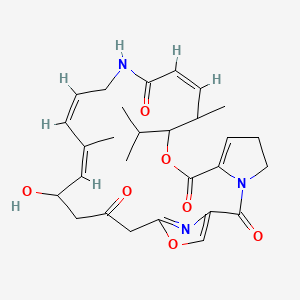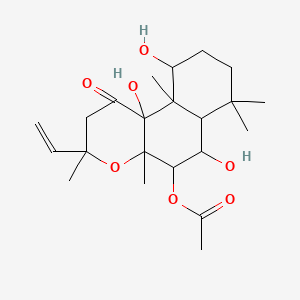![molecular formula C9H11ClN4O2 B7824506 5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]pyrimidine-2,4-diol](/img/structure/B7824506.png)
5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]pyrimidine-2,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]pyrimidine-2,4-diol involves several steps:
Starting Material: The initial raw material is 6-methylpyrimidyl-2,4(1H,3H)-dione.
Oxidation: The 6-site methyl group undergoes oxidation.
Chlorination: The 5-site is chlorinated.
Reduction: The 6-site formyl group is reduced.
Condensation: The compound is then condensed with 2-aminopyrrolidine or its corresponding salts to obtain the target product.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. These methods ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]pyrimidine-2,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chlorine site.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like thionyl chloride and phosphorus pentachloride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce different halogenated compounds .
Aplicaciones Científicas De Investigación
5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]pyrimidine-2,4-diol has several scientific research applications:
Chemistry: It is used as a key intermediate in the synthesis of various pharmaceuticals.
Biology: The compound is studied for its inhibitory effects on thymidine phosphorylase, which has implications in cancer research.
Medicine: As part of TAS-102, it is used in the treatment of metastatic colorectal cancer.
Industry: The compound is utilized in the development of new therapeutic agents and drug formulations.
Mecanismo De Acción
The primary mechanism of action of 5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]pyrimidine-2,4-diol involves the inhibition of thymidine phosphorylase. By inhibiting this enzyme, the compound prevents the conversion of trifluridine into its inactive metabolite, thereby increasing its bioavailability and enhancing its antitumor effects . The molecular targets and pathways involved include the thymidine phosphorylase enzyme and the metabolic pathways of trifluridine .
Comparación Con Compuestos Similares
Similar Compounds
Trifluridine: Often used in combination with 5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]pyrimidine-2,4-diol.
Fluoropyrimidines: A class of compounds with similar antitumor properties.
Oxaliplatin: Another chemotherapeutic agent used in combination therapies.
Uniqueness
The uniqueness of this compound lies in its specific inhibition of thymidine phosphorylase, which significantly enhances the bioavailability and efficacy of trifluridine . This makes it a valuable component in combination therapies for metastatic colorectal cancer.
Propiedades
IUPAC Name |
5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]pyrimidine-2,4-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN4O2/c10-7-5(12-9(16)13-8(7)15)4-14-3-1-2-6(14)11/h11H,1-4H2,(H2,12,13,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQHMKNYGKVVGCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=N)N(C1)CC2=C(C(=NC(=N2)O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=N)N(C1)CC2=C(C(=NC(=N2)O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6R)-7-[[(2R)-2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B7824463.png)
![(1S,2R,18R,22S,25R,28R,40R)-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid](/img/structure/B7824464.png)







![2-[[4-[(2-amino-5-formyl-4-oxo-1,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B7824512.png)

